3-chloro-4-(cyclopentyloxy)Benzoic acid
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Overview
Description
3-chloro-4-(cyclopentyloxy)Benzoic acid is an organic compound with the molecular formula C12H13ClO3. It is a derivative of benzoic acid, where the hydrogen atom at the 3-position is replaced by a chlorine atom, and the hydrogen atom at the 4-position is replaced by a cyclopentyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-(cyclopentyloxy)Benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with benzoic acid as the starting material.
Chlorination: The benzoic acid undergoes chlorination at the 3-position using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Cyclopentyloxy Substitution: The chlorinated benzoic acid is then reacted with cyclopentanol in the presence of a base such as potassium carbonate (K2CO3) to introduce the cyclopentyloxy group at the 4-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-(cyclopentyloxy)Benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the aromatic ring.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Esterification: Alcohols and acid catalysts such as sulfuric acid (H2SO4) are commonly used.
Major Products
Substitution Products: Depending on the nucleophile, various substituted benzoic acids can be formed.
Esters: Esterification yields esters of this compound.
Scientific Research Applications
3-chloro-4-(cyclopentyloxy)Benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-4-(cyclopentyloxy)Benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a cyclopentyloxy group.
4-chlorobenzoic acid: Lacks the cyclopentyloxy group, making it less complex.
3-chlorobenzoic acid: Similar but lacks the substitution at the 4-position.
Uniqueness
3-chloro-4-(cyclopentyloxy)Benzoic acid is unique due to the presence of both a chlorine atom and a cyclopentyloxy group on the benzoic acid core. This combination imparts distinct chemical properties and potential biological activities that are not observed in simpler analogs.
Properties
CAS No. |
161622-22-6 |
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Molecular Formula |
C12H13ClO3 |
Molecular Weight |
240.68 g/mol |
IUPAC Name |
3-chloro-4-cyclopentyloxybenzoic acid |
InChI |
InChI=1S/C12H13ClO3/c13-10-7-8(12(14)15)5-6-11(10)16-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,14,15) |
InChI Key |
HFAYKRFODVXQIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=C(C=C(C=C2)C(=O)O)Cl |
Origin of Product |
United States |
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